molecular formula C18H25ClN2O3S B4555846 N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4555846
M. Wt: 384.9 g/mol
InChI Key: RPCKNVDYFGMTOC-UHFFFAOYSA-N
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Description

N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C18H25ClN2O3S and its molecular weight is 384.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.1274415 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Labeling Techniques

Synthesis of Carbon-14 and Tritium Labeled Glyburide discusses labeling techniques for Glyburide, a sulfonylurea, indicating methodologies that could be applied to similar compounds for tracer and study purposes in biological systems (R. Hsi, 1973).

Biocatalysis in Drug Metabolism

Application of Biocatalysis to Drug Metabolism showcases the use of microbial-based systems to produce mammalian metabolites, suggesting a potential application area for complex sulfonyl-containing compounds in understanding their metabolism and pharmacokinetics (M. Zmijewski et al., 2006).

Advanced Organic Synthesis

Homolytic Addition of N-halosulfoximides to Olefins explores reactions relevant to the synthesis and modification of sulfonyl-containing compounds, indicating advanced organic synthesis techniques that could be applicable to the compound (T. Akasaka et al., 1979).

Environmental and Health Applications

Methylsulfonyl Metabolites of PCBs and DDE in Human Tissues provides insight into the detection and impact of sulfonyl metabolites in human tissues, which could be relevant for understanding the environmental and health implications of similar compounds (C. Weistrand & K. Norén, 1997).

Drug Design and Synthesis

Design and Synthesis of Novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole Derivatives as Inhibitors of HIV-1 Replication shows the drug design process targeting HIV-1 replication, highlighting the potential pharmaceutical applications of compounds with similar structural features (Zhiping Che et al., 2015).

Properties

IUPAC Name

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3S/c1-14-8-9-16(12-17(14)19)21(25(2,23)24)13-18(22)20-11-10-15-6-4-3-5-7-15/h6,8-9,12H,3-5,7,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCKNVDYFGMTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCCC2=CCCCC2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide

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